3-(2-chlorophenyl)-N-phenyl-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-N-phenyl-5-isoxazolecarboxamide (also known as CPIP) is an isoxazolecarboxamide compound that has been widely studied for its potential as an effective therapeutic agent for a variety of diseases. CPIP has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, CPIP has been found to have neuroprotective and neuroregenerative effects.
Scientific Research Applications
Anticonvulsant Activity
This compound has been synthesized as a potential anticonvulsant agent . It was evaluated in acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests . The most active substance showed more beneficial ED 50 and protective index values than the reference drug—valproic acid .
Antinociceptive Activity
In addition to its potential as an anticonvulsant, this compound has also been investigated for its antinociceptive (pain-relieving) properties . This is particularly relevant as anticonvulsant drugs are often effective in neuropathic pain management . The antinociceptive activity was investigated in the formalin model of tonic pain .
Interaction with Neuronal Channels
The compound has shown interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This suggests a potential role in modulating neuronal activity and could have implications in various neurological disorders .
Non-Toxic Properties
The compound was tested for its neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect . This is an important consideration in the development of any new therapeutic agent .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as systemic triazolinthione fungicides, interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51, which catalyzes demethylation at c14 of lanosterol or 24-methylene dihydrolanosterol . This leads to morphological and functional changes in the fungal cell membrane .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biological pathways . For instance, they have been reported to exhibit antiviral activity against influenza A and Coxsackie B4 virus .
Pharmacokinetics
Ketamine, for instance, is rapidly and extensively absorbed from the gastrointestinal tract, with the highest concentrations of radioactivity found in the gastrointestinal tract and liver . Excretion is initially extensive and relatively rapid, mainly via the feces .
Result of Action
Related compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)14-10-15(21-19-14)16(20)18-11-6-2-1-3-7-11/h1-10H,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUZPYDZRKDKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.